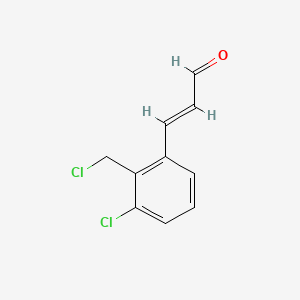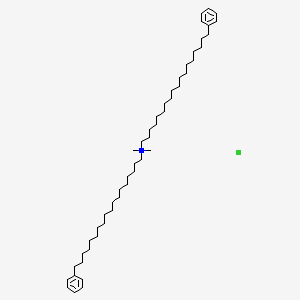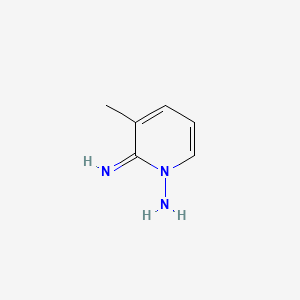
2-Chlorocyclohexyl chloroformate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chlorocyclohexyl chloroformate is an organic compound with the molecular formula C7H10Cl2O2. It is a member of the chloroformate family, which are esters of chloroformic acid. This compound is known for its reactivity and is used in various chemical synthesis processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Chlorocyclohexyl chloroformate can be synthesized through the reaction of cyclohexanol with phosgene in the presence of a catalyst. The reaction typically takes place in an organic solvent such as toluene, and the temperature is maintained between 0°C and 25°C to ensure controlled reaction conditions .
Industrial Production Methods
In industrial settings, the production of this compound involves the use of large-scale reactors where phosgene is bubbled through a solution of cyclohexanol. The reaction is carefully monitored to control the release of hydrogen chloride gas, which is a byproduct of the reaction .
Analyse Chemischer Reaktionen
Types of Reactions
2-Chlorocyclohexyl chloroformate undergoes several types of chemical reactions, including:
Substitution Reactions: It reacts with amines to form carbamates and with alcohols to form carbonate esters.
Hydrolysis: In the presence of water, it hydrolyzes to form cyclohexanol, carbon dioxide, and hydrogen chloride.
Common Reagents and Conditions
Amines: Reacts with primary and secondary amines to form carbamates.
Alcohols: Reacts with alcohols to form carbonate esters.
Bases: Often used to neutralize the hydrogen chloride produced during reactions.
Major Products
Carbamates: Formed from reactions with amines.
Carbonate Esters: Formed from reactions with alcohols.
Wissenschaftliche Forschungsanwendungen
2-Chlorocyclohexyl chloroformate is used in various scientific research applications:
Wirkmechanismus
The mechanism of action of 2-Chlorocyclohexyl chloroformate involves its reactivity with nucleophiles such as amines and alcohols. The compound acts as an acylating agent, transferring its chloroformate group to the nucleophile, resulting in the formation of carbamates or carbonate esters. This reactivity is facilitated by the presence of the chloroformate group, which is highly electrophilic .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl Chloroformate
- Ethyl Chloroformate
- Benzyl Chloroformate
- Phenyl Chloroformate
Uniqueness
2-Chlorocyclohexyl chloroformate is unique due to its cyclohexyl group, which imparts different steric and electronic properties compared to other chloroformates. This uniqueness can influence its reactivity and the types of products formed in chemical reactions .
Eigenschaften
CAS-Nummer |
85661-27-4 |
|---|---|
Molekularformel |
C7H10Cl2O2 |
Molekulargewicht |
197.06 g/mol |
IUPAC-Name |
(2-chlorocyclohexyl) carbonochloridate |
InChI |
InChI=1S/C7H10Cl2O2/c8-5-3-1-2-4-6(5)11-7(9)10/h5-6H,1-4H2 |
InChI-Schlüssel |
GBMUPGVVEAHZSD-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(C(C1)OC(=O)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















![2-Cyano-N-[(propylamino)carbonyl]acetamide](/img/structure/B12649413.png)
